molecular formula C12H14O4 B13437353 (E)-3-(2-Ethoxy-4-methoxyphenyl)acrylic acid

(E)-3-(2-Ethoxy-4-methoxyphenyl)acrylic acid

Cat. No.: B13437353
M. Wt: 222.24 g/mol
InChI Key: NVUZCTOKHZEUMN-FNORWQNLSA-N
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Description

(E)-3-(2-Ethoxy-4-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of an ethoxy group, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Ethoxy-4-methoxyphenyl)acrylic acid typically involves the reaction of 2-ethoxy-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Ethoxy-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.

    Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-Ethoxy-4-methoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-Ethoxy-4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid: The simplest unsaturated carboxylic acid with similar reactivity.

    Methoxyacrylic Acid: A derivative with a methoxy group, exhibiting similar chemical properties.

    Ethoxyacrylic Acid: A derivative with an ethoxy group, sharing similar reactivity patterns.

Uniqueness

(E)-3-(2-Ethoxy-4-methoxyphenyl)acrylic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(E)-3-(2-ethoxy-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H14O4/c1-3-16-11-8-10(15-2)6-4-9(11)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+

InChI Key

NVUZCTOKHZEUMN-FNORWQNLSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)OC)/C=C/C(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)C=CC(=O)O

Origin of Product

United States

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